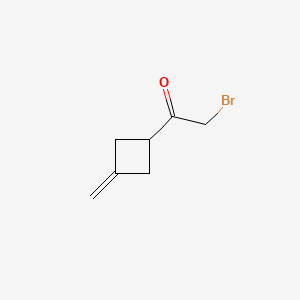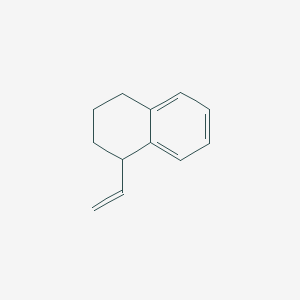
1-Vinyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinyl-1,2,3,4-tetrahydronaphthalene is a bicyclic compound consisting of both aromatic and alicyclic rings. It is a derivative of naphthalene and is known for its unique chemical properties and applications in various fields. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
1-Vinyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of naphthalene. This process typically uses nickel catalysts, although other variations have been evaluated . Another method involves the Darzens tetralin synthesis, which uses intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene with concentrated sulfuric acid . Industrial production methods often involve large-scale catalytic hydrogenation processes to ensure high yields and purity.
Analyse Des Réactions Chimiques
1-Vinyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . Common reagents used in these reactions include bromine, which can convert the compound into tetrabrominated derivatives, and sulfuric acid for electrophilic aromatic substitution . Major products formed from these reactions include hydrogen bromide and various substituted naphthalenes.
Applications De Recherche Scientifique
1-Vinyl-1,2,3,4-tetrahydronaphthalene has numerous applications in scientific research. It is used as an intermediate for organic synthesis and as a solvent in various chemical reactions . In the laboratory, it is employed for the synthesis of dry hydrogen bromide gas . Additionally, it is used in the production of estrone derivatives, which have applications in medicinal chemistry . Its role as a hydrogen-donor solvent makes it valuable in coal liquefaction processes, where it helps in the partial hydrogenation of coal to make it more soluble .
Mécanisme D'action
The mechanism of action of 1-vinyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. Due to its lipophilic nature, it can accumulate within biological membranes, altering their structure and function . Microbial degradation pathways involve hydroxylation and dioxygenation mechanisms, where specific enzymes introduce oxygen molecules into the compound, facilitating its breakdown . These pathways are crucial for bioremediation and environmental management.
Comparaison Avec Des Composés Similaires
1-Vinyl-1,2,3,4-tetrahydronaphthalene is similar to other tetrahydronaphthalene derivatives, such as 1,2,3,4-tetrahydronaphthalene (tetralin) and decahydronaphthalene (decalin) . Tetralin is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent . Decalin, on the other hand, is a fully hydrogenated derivative and is used in various industrial applications. The uniqueness of this compound lies in its vinyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H14 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-ethenyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6,9-10H,1,5,7-8H2 |
Clé InChI |
FSRLCYXRDZIJJT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




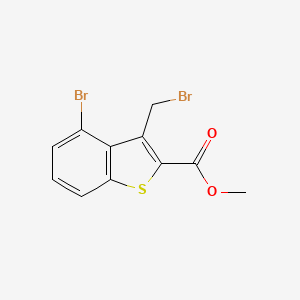
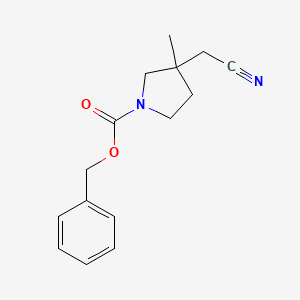
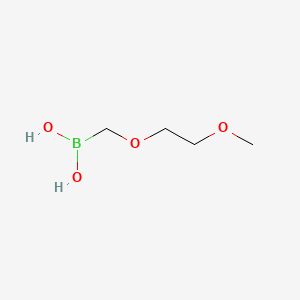
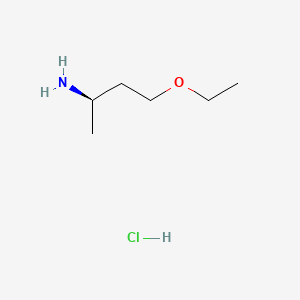
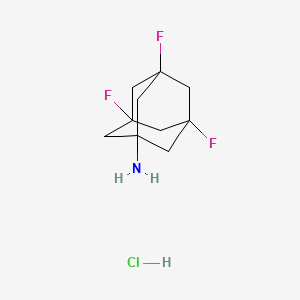
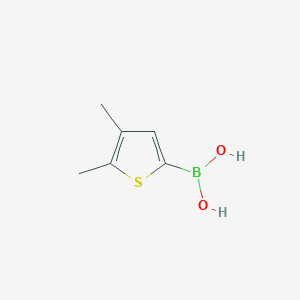
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

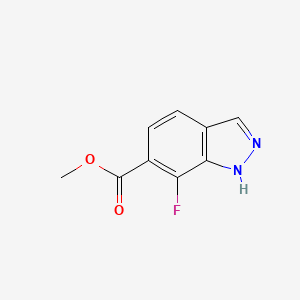
![8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride](/img/structure/B15299230.png)
